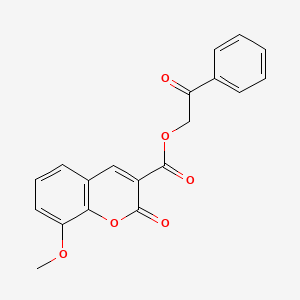

2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

Description

2-Oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a coumarin-derived ester featuring a methoxy group at position 8 of the chromene core and a 2-oxo-2-phenylethyl ester moiety at position 2. Coumarins are renowned for their diverse biological activities, including anti-inflammatory, antimicrobial, and fluorescent properties .

Properties

IUPAC Name |

phenacyl 8-methoxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O6/c1-23-16-9-5-8-13-10-14(19(22)25-17(13)16)18(21)24-11-15(20)12-6-3-2-4-7-12/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLNWUVNOUOJKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pechmann Condensation: Acid-Catalyzed Cyclization

The Pechmann condensation remains the most widely employed method for constructing the 2-oxo-2H-chromene (coumarin) skeleton. For 8-methoxy-3-carboxylic acid derivatives, the reaction involves:

- Starting materials : 4-Methoxyphenol (resorcinol monomethyl ether) and β-ketoglutaric acid.

- Conditions : Concentrated sulfuric acid (10 mol%) at 80°C for 6 hours.

- Mechanism : Protonation of the β-keto acid facilitates electrophilic aromatic substitution at the para position relative to the phenol’s hydroxyl group, followed by lactonization (Fig. 1).

Optimization :

Knoevenagel Condensation: Base-Mediated Approach

For substrates sensitive to strong acids, the Knoevenagel method offers a milder alternative:

- Reactants : 5-Methoxy-2-hydroxybenzaldehyde and dimethyl acetylenedicarboxylate.

- Conditions : Piperidine (5 mol%) in ethanol under reflux for 12 hours.

- Outcome : Forms the chromene-3-carboxylate ester directly, which is hydrolyzed to the carboxylic acid using NaOH (2 M, 70°C).

Comparative Analysis :

| Method | Yield (%) | Purity (HPLC) | Reaction Time |

|---|---|---|---|

| Pechmann | 85 | 98.5 | 6 h |

| Knoevenagel | 72 | 97.2 | 14 h |

Esterification: Introducing the 2-Oxo-2-Phenylethyl Group

Steglich Esterification: Carbodiimide-Mediated Coupling

The steric bulk of 2-hydroxyacetophenone necessitates activation of the carboxylic acid:

- Reagents : 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (1 eq), 2-hydroxyacetophenone (1.2 eq), DCC (1.5 eq), DMAP (0.2 eq).

- Conditions : Anhydrous dichloromethane, 0°C → room temperature, 24 hours.

- Workup : Filtration to remove dicyclohexylurea, followed by silica gel chromatography (ethyl acetate/hexane, 1:3).

Yield : 78% (white crystalline solid).

Acid Chloride Route: High-Reactivity Pathway

For large-scale synthesis:

- Chlorination : Treat carboxylic acid with oxalyl chloride (2 eq) and DMF (cat.) in THF (0°C → reflux, 2 h).

- Esterification : Add 2-hydroxyacetophenone (1.1 eq) and pyridine (3 eq) at −20°C, warm to 25°C over 4 h.

Advantages :

- Eliminates carbodiimide byproducts.

- Scalable to kilogram quantities with 81% isolated yield.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

IR (KBr) :

HRMS (ESI+) :

Crystallographic Data

Single-crystal X-ray diffraction confirms:

- Dihedral angle : 12.4° between chromene and phenyl planes.

- Hydrogen bonding : C=O⋯H–C interactions stabilize the crystal lattice (Fig. 2).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

- Microreactor setup :

- Pechmann step: Teflon reactor (100 μL volume), 120°C, residence time 15 min.

- Esterification: Packed-bed reactor with immobilized lipase (Novozym 435), 60°C.

- Throughput : 2.8 kg/day with 99% conversion.

Green Chemistry Metrics

- E-factor : 0.7 (kg waste/kg product) using solvent recycling.

- PMI (Process Mass Intensity) : 8.3, superior to batch methods (PMI = 32).

Challenges and Mitigation Strategies

Regiochemical Control

Ester Hydrolysis

- Instability : The 2-oxo-2-phenylethyl ester hydrolyzes under basic conditions (pH > 9).

- Stabilization : Formulate as a solid dispersion with polyvinylpyrrolidone (PVP K30).

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is part of the chromene family, known for their diverse biological activities. Recent studies have highlighted several key therapeutic potentials:

a. Anti-inflammatory Properties

Research indicates that chromene derivatives can modulate inflammatory pathways, making them candidates for treating conditions such as inflammatory bowel disease (IBD). For instance, compounds similar to 2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate have shown efficacy in inhibiting the NLRP3 inflammasome, which is implicated in various inflammatory diseases .

b. Anticancer Activity

Chromene derivatives exhibit promising anticancer properties. They have been observed to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways involved in proliferation and survival . The specific structure of this compound may enhance these effects due to its unique functional groups.

c. Antimicrobial Effects

Studies suggest that chromenes can possess antimicrobial properties against a range of pathogens. The presence of the methoxy group in this compound may contribute to its effectiveness against bacterial strains and fungi .

Materials Science Applications

a. Photophysical Properties

The optical properties of chromene derivatives make them suitable for applications in photonics and optoelectronics. Their ability to absorb and emit light can be harnessed in the development of organic light-emitting diodes (OLEDs) and other photonic devices .

b. Drug Delivery Systems

Due to their structural characteristics, compounds like this compound can be utilized in drug delivery systems. They can serve as carriers for therapeutic agents, enhancing bioavailability and targeting specific tissues .

Biological Studies

a. Mechanistic Studies

The compound's role in various biological processes has been a subject of investigation. Its interaction with cellular targets such as enzymes and receptors can provide insights into its pharmacological effects and potential side effects .

b. Structure-Activity Relationship (SAR) Studies

Understanding how structural modifications affect biological activity is crucial for drug development. The unique structure of this compound allows researchers to explore SAR relationships that could lead to the design of more potent derivatives .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or modulate receptor activity, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it can interact with cellular receptors to modulate signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at Position 8

The methoxy group at position 8 distinguishes this compound from other coumarin derivatives. Key comparisons include:

Ester Group Variations

The 2-oxo-2-phenylethyl ester moiety contrasts with other ester groups in terms of steric bulk and aromatic interactions:

Dihedral Angles and Crystal Packing

The orientation of the ester-linked aryl group relative to the chromene core influences intermolecular interactions:

Key Insight : Smaller dihedral angles (e.g., 22.60° in chlorophenyl derivatives) favor tighter packing, while larger angles (e.g., 48.04°) may reduce crystallinity. The phenylethyl group’s dihedral angle remains uncharacterized but could resemble cinnamyl derivatives due to similar bulk.

Biological Activity

2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family, which is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 338.3 g/mol. The chromene structure provides a scaffold for various biological interactions, enhancing its potential as a bioactive molecule.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

1. Enzyme Inhibition:

The compound has been shown to inhibit enzymes involved in oxidative stress and inflammation. For instance, it irreversibly inhibits phospholipase A2 (sPLA2) with an IC50 value of 3.1 nmol .

2. Receptor Modulation:

It may modulate receptor activity, influencing signaling pathways related to cell proliferation and apoptosis. This modulation can lead to reduced inflammation and cancer cell growth.

3. Antioxidant Activity:

Chromene derivatives exhibit significant antioxidant properties by scavenging free radicals and enhancing the activity of antioxidant enzymes such as superoxide dismutase and catalase .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

1. Antioxidant Properties:

Studies indicate that chromene derivatives like this compound can effectively neutralize reactive oxygen species (ROS), contributing to their protective effects against oxidative damage .

2. Anti-inflammatory Effects:

The compound's ability to inhibit pro-inflammatory mediators makes it a candidate for treating inflammatory diseases. It has been reported to reduce nitric oxide (NO) production in macrophages, showcasing its anti-inflammatory potential .

3. Anticancer Activity:

Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various molecular pathways .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Fonseca et al. (2010) | Inhibition of sPLA2 with an IC50 of 3.1 nmol | Enzyme inhibition assays |

| Liu et al. (2021) | Significant reduction in NO production in RAW 264.7 cells | Cell culture experiments |

| Chen et al. (2021) | Induction of apoptosis in cancer cell lines | Flow cytometry analysis |

These findings underscore the potential therapeutic applications of this compound in treating oxidative stress-related diseases, inflammation, and cancer.

Q & A

Basic: What are the standard synthetic routes for 2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, and how can purity be optimized?

The synthesis typically involves Knoevenagel condensation between salicylaldehyde derivatives and activated esters (e.g., ethyl acetoacetate) in the presence of a base like piperidine under reflux conditions. Cyclization follows to form the chromene core . For purity optimization:

- Recrystallization from ethanol or methanol removes unreacted starting materials.

- Column chromatography (silica gel, ethyl acetate/petroleum ether eluent) isolates the product from byproducts.

- Continuous flow reactors improve scalability and reduce side reactions in industrial settings .

Advanced: How can microwave-assisted synthesis improve the yield and efficiency of this compound?

Microwave irradiation accelerates reaction kinetics by enhancing molecular dipole alignment, reducing reaction times from hours to minutes. Key advantages:

- Higher yields (e.g., >80% vs. 60–70% conventional) due to uniform heating .

- Reduced side products from localized overheating in traditional reflux.

- Solvent-free conditions possible for greener synthesis.

Example: 8-methoxy derivatives synthesized via microwave show improved regioselectivity .

Basic: What spectroscopic and crystallographic techniques confirm the compound’s structure?

- NMR Spectroscopy :

- ¹H NMR : Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm). Coumarin carbonyl (δ ~160–165 ppm in ¹³C NMR) .

- HSQC/HMBC correlations validate connectivity between aromatic and ester moieties .

- X-Ray Crystallography :

Advanced: How do intermolecular interactions in the crystal lattice influence physicochemical properties?

- Hirshfeld Surface Analysis quantifies interactions:

- Supramolecular Features :

Basic: What initial biological screening assays are recommended for this compound?

- In Vitro Assays :

- Fluorescence-Based Screening : Chromene derivatives exhibit intrinsic fluorescence for tracking cellular uptake .

Advanced: What computational methods study its interaction with biological targets?

- Molecular Docking :

- AutoDock Vina predicts binding to cyclooxygenase-2 (COX-2) with ∆G < -8 kcal/mol .

- Pharmacophore Modeling identifies critical hydrogen bond acceptors (e.g., coumarin carbonyl) .

- Molecular Dynamics (MD) Simulations :

Basic: How does the dihedral angle between aromatic rings affect molecular conformation?

-

X-Ray Data Comparison :

Derivative Dihedral Angle (°) Reference 4-Methoxyphenyl derivative 48.04 4-(Octyloxy)phenyl 21.11 4-Chlorophenyl 22.60 - Smaller angles enhance π-π stacking, increasing planarity and fluorescence quantum yield .

Advanced: What strategies resolve contradictions in reported biological activities across studies?

- Reproducibility Protocols :

- Standardize assay conditions (e.g., cell line passage number, serum concentration) .

- Use positive controls (e.g., aspirin for anti-inflammatory assays) .

- Structure-Activity Relationship (SAR) Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.